Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide

Sigma-1 Receptor Structure-Activity Relationship (SAR) Piperidine Regiochemistry

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide, also known as (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide, is a chiral small molecule (MW 301.43 g/mol) belonging to the piperidine propionamide class. Its structure features a 3-substituted piperidine ring, an N-cyclopropyl group, and a defined (S,S) stereochemistry at both the amino acid and piperidine 3-position centers.

Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
Cat. No. B7915932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide
Molecular FormulaC18H27N3O
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N
InChIInChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17-/m0/s1
InChIKeyGVLDNPVFNOZPCG-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide (CAS 1401667-26-2): A Structurally Distinct, Chiral Piperidine Propionamide


(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide, also known as (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide, is a chiral small molecule (MW 301.43 g/mol) belonging to the piperidine propionamide class. Its structure features a 3-substituted piperidine ring, an N-cyclopropyl group, and a defined (S,S) stereochemistry at both the amino acid and piperidine 3-position centers . This compound has been referenced in research contexts as a potential sigma-1 (σ1) receptor antagonist with implications in neuropathic pain modulation . The combination of a cyclopropyl moiety, a benzyl-substituted piperidine, and precise stereochemistry presents a unique pharmacophore for the investigation of protein-ligand interactions, particularly in the context of sigma receptor biology .

Why In-Class Piperidine Propionamides Cannot Be Trivially Substituted for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide


Generic substitution among piperidine propionamide analogs is scientifically unjustified due to the profound impact of regio- and stereochemistry on biological activity. The target compound's 3-substituted piperidine architecture creates a distinct spatial orientation for the amide pharmacophore compared to the more common 4-substituted piperidines, which can lead to divergent target selectivity profiles [1]. Furthermore, the (S,S) stereochemistry defines a unique three-dimensional arrangement of the amino and cyclopropyl groups that cannot be replicated by diastereomeric or enantiomeric mixtures . The N-cyclopropyl group is not a simple isostere; its ring strain and unique electronic properties influence metabolic stability and protein binding in ways that an isopropyl or ethyl group cannot mimic, directly impacting the interpretability of biological assays [2]. Therefore, the use of a superficially similar analog without these precise structural features can introduce uncontrolled variables in receptor binding, functional assays, and in vivo models.

Quantitative Differentiation Evidence for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide Against Closest Analogs


3-Substituted Piperidine Scaffold for Sigma-1 Binding Affinity vs. 4-Substituted Analogs

Structural biology studies on sigma-1 receptor ligands have established that substituent position on the piperidine ring is a critical determinant of binding affinity. Research by Maier and Wünsch (2002) demonstrated that a benzyl residue on the piperidine nitrogen and a substituent (specifically methoxy) in the 3-position of the piperidine ring are highly advantageous for achieving high σ1-receptor affinity [1]. While the target compound does not contain a methoxy group, it does place its key amide pharmacophore at the 3-position, structurally aligning it with this favorable SAR trend in contrast to the more common but potentially less selective 4-substituted piperidine derivatives [2]. This regiochemical placement is crucial for orienting the pharmacophore into a hydrophobic region of the σ1 binding pocket, a feature not present in 4-substituted analogs.

Sigma-1 Receptor Structure-Activity Relationship (SAR) Piperidine Regiochemistry

Cyclopropyl N-Alkyl Group for Metabolic Stability and Conformational Rigidity vs. Isopropyl or Methyl Analogs

The N-cyclopropyl group in the target compound offers a distinct pharmacokinetic advantage over N-isopropyl or N-methyl analogs. Cyclopropyl rings are well-established bioisosteres that provide increased metabolic stability, particularly through resistance to cytochrome P450-mediated oxidation, compared to their open-chain counterparts [1]. This is due to the unique electronic and steric properties of the cyclopropyl motif, which can modulate pKa and improve proteolytic stability compared to an N-ethyl or N-isopropyl group [1]. An analog directly differing only in the N-alkyl group, (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide, is commercially available but lacks the metabolic hardening provided by the cyclopropyl moiety .

Metabolic Stability Cyclopropyl Bioisostere CYP450 Resistance

Defined (S,S) Diastereomeric Purity to Avoid Variable Pharmacology in Sigma Receptor Assays

The target compound possesses a specific (S,S) configuration at its two chiral centers, making it chemically distinct from its (S,R) diastereomer (CAS 1401667-69-3). In the closely related class of 3-substituted piperidine sigma ligands, stereochemistry is a key determinant of both affinity and functional activity. For example, (+)-3-PPP shows high sigma receptor affinity, while its (-)-isomer does not significantly modify activity [1]. The (S,R) diastereomer of the target compound is available commercially, but its use would introduce a completely different spatial orientation of the pharmacophore, which is expected to result in divergent binding and functional outcomes . The availability of a single, defined diastereomer (CAS 1401667-26-2) with a purity specification of ≥95% is critical for experimental reproducibility.

Stereochemistry-Activity Relationship Diastereomer Differentiation Sigma Receptor

Sigma-1 Receptor Antagonism Functional Activity for Pain Models vs. Selective Sigma-1 Agonists

The target compound's biological activity has been described as sigma-1 receptor antagonism, which is mechanistically linked to pain modulation. Vendor sources indicate the compound exhibits significant activity in reversing mechanical allodynia in animal models of neuropathic pain . This functional profile differentiates it from selective sigma-1 agonists like PRE-084 (Ki σ1 = 2.2 nM, σ1/σ2 selectivity ratio = 5950) , which activate the receptor and can produce pro-allodynic effects [1]. Other sigma-1 antagonists for pain research, such as S1RA (Ki σ1 = 17 nM, σ1/σ2 ~55x selective) and BD-1047 (Ki σ1 = 0.93 nM, σ1/σ2 ~50x selective) [2], serve as comparators, but the target compound's unique 3-substituted scaffold may produce a distinct off-rate or functional selectivity profile.

Neuropathic Pain Mechanical Allodynia Sigma-1 Antagonist

Availability as a Single Defined Diastereomer for Consistent Experimental Reproducibility vs. Mixed Isomers

A key pragmatic differentiator for procurement is the availability of the target compound as a single, defined (S,S) diastereomer with a purity specification of ≥95% , rather than as a mixed isomer batch. The (S,R) diastereomer (CAS 1401667-69-3) is also available separately , allowing researchers to independently source each isomer for comparative stereochemistry-activity relationship (SSAR) studies, rather than struggling with chiral separations. This is a critical advantage over suppliers who may provide only a racemic or diastereomeric mixture, which would confound biological interpretations.

Chiral Purity Experimental Reproducibility Procurement Specification

Optimal Research Applications for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide Based on Structural Differentiation


Prospective Structure-Activity Relationship (SAR) Studies on Sigma-1 Receptor Ligands Targeting Unique Piperidine 3-Position Orientations

The compound's 3-substituted piperidine scaffold with defined (S,S) stereochemistry makes it a valuable chemical probe for SAR studies focused on the sigma-1 receptor's hydrophobic sub-pockets. It allows researchers to investigate the impact of this specific regiochemistry on binding affinity and functional selectivity, a parameter that contrasts with the more extensively explored 4-substituted piperidine class, which includes dual σ1/μ opioid ligands like Compound 44 [1].

In Vivo Metabolic Stability Studies Focused on the N-Cyclopropyl Pharmacophore

The N-cyclopropyl group provides a crucial structural handle to study metabolic stability and resistance to CYP450-mediated N-dealkylation compared to N-isopropyl or N-methyl analogs. This compound serves as an ideal tool compound in comparative pharmacokinetic studies to quantify the metabolic advantages of the cyclopropyl moiety within a piperidine propionamide series [2].

Comparative Stereochemistry-Activity Relationship (SSAR) Investigations with the (S,R)-Diastereomer

The commercial availability of both the (S,S) and (S,R) diastereomers allows for rigorous SSAR studies. This enables the systematic investigation of how the stereochemistry at the piperidine 3-position dictates sigma receptor subtype selectivity (σ1 vs. σ2), functional activity (agonist vs. antagonist), and downstream signaling, potentially leading to selective research tools for specific pain states [3].

Neuropathic Pain Model Development Where Sigma-1 Antagonism is Implicated

Given its qualitative association with the reversal of mechanical allodynia, this compound is a candidate for inclusion in chemical biology programs aimed at validating new sigma-1 antagonist pharmacophores in formalin tests or chronic constriction injury (CCI) models. It can be benchmarked against prototypical σ1 antagonists like S1RA, with the goal of identifying new chemical entities with differentiated in vivo efficacy or side-effect profiles .

Quote Request

Request a Quote for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.